molecular formula C14H18N4O4S B2941409 N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide CAS No. 1170044-09-3

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide

Cat. No. B2941409
CAS RN: 1170044-09-3
M. Wt: 338.38
InChI Key: HJGVAAGXHWZHTL-UHFFFAOYSA-N
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Description

Pyrazole-sulfonamide derivatives are known for their diverse pharmacological effects . They have been synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . These compounds have been tested for their in vitro antiproliferative activities against HeLa and C6 cell lines .


Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives involves the use of 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-sulfonamide derivatives have not been detailed in the sources I found .

Scientific Research Applications

Antiproliferative Activities

This compound has been found to have significant antiproliferative activities . A series of pyrazole-sulfonamide derivatives were designed and synthesized for this purpose . These compounds were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines . Some of the tested compounds showed promising broad-spectrum antitumor activity comparable to the activities of commonly used anticancer drugs .

Antileishmanial Activities

Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial activities . They have been synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .

Antimalarial Activities

These compounds also have antimalarial activities . They were evaluated against Plasmodium berghei infected mice . Some of the compounds showed better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds . The study justified the better antileishmanial activity of one of the compounds .

Synthesis and Characterization

The compound is synthesized and characterized using various techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .

Drug Development

Due to their diverse pharmacological effects, these compounds are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Future Directions

The future directions for research on pyrazole-sulfonamide derivatives could involve further exploration of their antiproliferative activities and potential as anticancer agents . More studies are needed to understand their mechanism of action and to assess their safety and efficacy.

properties

IUPAC Name

N-[3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGVAAGXHWZHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide

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